molecular formula C3H4N4O2 B1237544 1-Nitro-1,2-dihydro-1,3,5-triazine

1-Nitro-1,2-dihydro-1,3,5-triazine

Cat. No.: B1237544
M. Wt: 128.09 g/mol
InChI Key: BBKITNQUCNTOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-nitro-1,2-dihydro-1,3,5-triazine is a nitro-1,3,5-triazine.

Scientific Research Applications

Biodegradation of Related Compounds

Research on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a compound closely related to 1-Nitro-1,2-dihydro-1,3,5-triazine, shows its biodegradation under anaerobic conditions, producing various products, including hydrazine and methanol. The study proposes a degradation scheme involving successive reduction of nitro groups leading to ring destabilization and fragmentation. This finding is crucial for the anaerobic treatment of RDX wastewaters and for understanding the degradation pathways of related compounds (McCormick, Cornell, & Kaplan, 1981).

Degradation Using Zerovalent Iron Nanoparticles

Another study highlights the degradation of RDX using zerovalent iron nanoparticles in water. This research is significant for its implications in contaminant removal and understanding the stability and degradation pathways of triazine derivatives in environmental contexts (Naja et al., 2008).

Characterization of Biodegradation Metabolites

A study characterizing metabolites during the biodegradation of RDX with municipal anaerobic sludge indicates multiple degradation routes. The research provides insights into the environmental fate of triazine derivatives and their potential transformation products (Hawari et al., 2000).

Synthesis and Properties of Nitro Derivatives

The synthesis and properties of nitro derivatives of 1,3,5-triazine, a category that includes this compound, have been systematically reviewed. This research is essential for understanding the chemical properties and potential applications of these compounds in various scientific fields (Shastin, Godovikova, & Korsunskii, 2003).

Cytochrome Involvement in Anaerobic Metabolism

A study on the anaerobic metabolism of RDX by Shewanella oneidensis MR-1 reveals the involvement of the cytochrome c CymA in the degradation process. This research contributes to our understanding of the microbial degradation pathways of nitroaromatic compounds, potentially aiding in bioremediation strategies (Perreault et al., 2012).

Properties

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

1-nitro-2H-1,3,5-triazine

InChI

InChI=1S/C3H4N4O2/c8-7(9)6-2-4-1-5-3-6/h1-2H,3H2

InChI Key

BBKITNQUCNTOHU-UHFFFAOYSA-N

SMILES

C1N=CN=CN1[N+](=O)[O-]

Canonical SMILES

C1N=CN=CN1[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Nitro-1,2-dihydro-1,3,5-triazine
Reactant of Route 2
1-Nitro-1,2-dihydro-1,3,5-triazine
Reactant of Route 3
1-Nitro-1,2-dihydro-1,3,5-triazine
Reactant of Route 4
1-Nitro-1,2-dihydro-1,3,5-triazine

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